D-Tetrahydropalmatine
Description
Historical Context and Traditional Medicinal Use of Rotundine (B192287)
The historical use of plants containing rotundine dates back centuries, particularly in East Asia. These traditional applications provide a foundation for contemporary research into the compound's pharmacological properties.
In Traditional Chinese Medicine, herbs containing rotundine, such as Corydalis yanhusuo (Yan Hu Suo) and Stephania rotunda, have been used for their analgesic and sedative properties for a long time. patsnap.comwikipedia.orgrotundine.com Corydalis yanhusuo has been a staple in TCM for centuries, primarily for pain management and sedation. patsnap.com Stephania rotunda has also been traditionally used in Southeast Asia for a variety of ailments. rotundine.comrotundine.com Corydalis Rhizoma has a long history of use in Korean traditional medicine as well. rotundine.comrotundine.com These traditional uses are well-documented and have informed the direction of modern research into rotundine.
The transition of rotundine research from traditional practices to modern medicine involves the scientific investigation of the compound's efficacy and mechanisms of action. While traditional medicine relies on empirical observations, modern research employs rigorous scientific methodologies to isolate, identify, and characterize the active compounds and their effects. nih.gov Rotundine was the first neurogenic drug extracted and developed from traditional Chinese medicine in China, marking a significant step in the integration of traditional knowledge with modern pharmaceutical research. jwph.com.cn Researchers have explored the potential of rotundine as an effective drug for various indications, moving beyond its traditional uses. patsnap.com This evolution involves understanding the compound's interactions with biological targets, such as neurotransmitter systems. patsnap.commedchemexpress.com
Nomenclature and Classification of Rotundine
Understanding the nomenclature and classification of rotundine is essential for accurate scientific communication and research.
Rotundine is known by several synonyms, including l-tetrahydropalmatine (l-THP) and Hyndarine. wikipedia.orgphytopurify.comchemicalbook.comcaymanchem.comglpbio.comhelsinki.fibiomol.comechemi.comctdbase.orgchemicalregister.comchemicalregister.comchem960.com The term l-tetrahydropalmatine specifically refers to the levorotatory enantiomer, which is considered the more potent form and is often marketed under various brand names. wikipedia.orgrotundine.com Other synonyms found in literature include (-)-Tetrahydropalmatine, (S)-Tetrahydropalmatine, and Gindarine. phytopurify.comcaymanchem.comglpbio.combiomol.comechemi.comctdbase.orgchemicalregister.comchemicalregister.comchem960.comnih.govfishersci.ca
Here is a table summarizing the common synonyms for Rotundine:
| Synonym |
| l-tetrahydropalmatine |
| l-THP |
| Hyndarine |
| (-)-Tetrahydropalmatine |
| (S)-Tetrahydropalmatine |
| Gindarine |
| (-)-Corydalis B |
Rotundine is classified as an isoquinoline (B145761) alkaloid. wikipedia.orgmedchemexpress.comaksci.com More specifically, it is a tetrahydroprotoberberine alkaloid. chemicalbook.com This classification is based on its chemical structure, which contains a tetrahydroisoquinoline moiety. Isoquinoline alkaloids are a large and diverse group of natural compounds found in various plant species, many of which are known for their pharmacological activities. medchemexpress.comtcichemicals.com
Sources of Rotundine in Nature
Rotundine is primarily found in plants belonging to the Papaveraceae family. medchemexpress.com Notable sources include various species of the genus Corydalis, such as Corydalis yanhusuo, and species of the genus Stephania, such as Stephania rotunda and Stephania glabra. wikipedia.orgrotundine.comrotundine.commedchemexpress.comaksci.comchemdad.comfengchengroup.com These plants have been traditionally used for their medicinal properties due to the presence of alkaloids like rotundine. wikipedia.orgrotundine.comrotundine.comchemdad.com The roots and tubers are often the parts of the plants where rotundine is concentrated. wikipedia.orgrotundine.comfengchengroup.com
Here is a table listing some natural sources of Rotundine:
| Plant Genus | Plant Species |
| Corydalis | Corydalis yanhusuo |
| Stephania | Stephania rotunda |
| Stephania | Stephania glabra |
| Stephania | Stephania japonica |
Corydalis yanhusuo (Yan Hu Suo)
Corydalis yanhusuo, commonly known as Yan Hu Suo or Corydalis Rhizoma, is a prominent source of rotundine and has been utilized in traditional Chinese and Korean medicine for centuries. rotundine.comchemdad.comnih.gov The dried tubers of Corydalis yanhusuo are the primary part used medicinally. nih.gov Research has shown that alkaloids are important bioactive constituents of Corydalis yanhusuo, with more than 80 alkaloids having been isolated and identified from this plant. nih.gov Rotundine is considered one of the most important active compounds found in Corydalis yanhusuo. chemdad.com
Studies have investigated the presence and levels of rotundine in Corydalis yanhusuo. For instance, research has focused on the phytochemical analysis of Corydalis yanhusuo to understand its chemical composition and the contribution of alkaloids like rotundine to its traditional uses. nih.gov
Interactive Table 1: Selected Alkaloids Identified in Corydalis yanhusuo
| Alkaloid Name | Notes |
| Rotundine (l-THP) | Important active compound |
| Tetrahydropalmatine (B600727) (THP) | Racemic mixture, contains l-THP and d-THP |
| Protopine | Identified in pharmacokinetic studies researchgate.net |
| Berberine | Identified in pharmacokinetic studies researchgate.net |
| Tetrahydrocoptisine | Identified in pharmacokinetic studies researchgate.net |
Note: This table presents selected alkaloids and is not exhaustive of all compounds found in Corydalis yanhusuo.
Research findings indicate that extracts from Corydalis yanhusuo containing l-THP have demonstrated various effects in research settings. nih.gov Studies have explored the mechanisms of action of l-THP derived from Corydalis yanhusuo, including its interaction with neurotransmitter systems. nih.gov
Stephania rotunda Lour
Stephania rotunda Lour is another significant plant source of rotundine. rotundine.comchemdad.comontosight.ai The roots of Stephania rotunda are particularly noted for containing l-tetrahydropalmatine (l-THP). rotundine.comrotundine.com In 1940, rotundine was first extracted from the root of Stephania rotunda with a reported yield of 1.2-1.5%. rotundine.comwikipedia.org
Phytochemical analyses of Stephania rotunda have identified a variety of alkaloids. rotundine.com For example, studies on Stephania rotunda growing in Vietnam have led to the isolation and structural elucidation of numerous alkaloids, including l-tetrahydropalmatine as a major alkaloid. rotundine.comresearchgate.net While the roots primarily contain l-THP, other parts like the tubers may contain different alkaloids such as cepharanthine (B1668398) and xylopinine. rotundine.com
Interactive Table 2: Alkaloid Content in Stephania rotunda
| Plant Part | Primary Alkaloid Content | Other Alkaloids Identified |
| Roots | l-Tetrahydropalmatine (l-THP) rotundine.comrotundine.com | |
| Tubers | Cepharanthine, Xylopinine rotundine.com | Numerous others rotundine.comresearchgate.net |
Research on Stephania rotunda has contributed to understanding the natural sources and chemical diversity of rotundine and related alkaloids. rotundine.comresearchgate.net
Other Stephania and Corydalis Species
Beyond Corydalis yanhusuo and Stephania rotunda, rotundine and tetrahydropalmatine are found in other species within the Corydalis and Stephania genera. rotundine.comwikipedia.orgaksci.comchemdad.combiosynth.com This indicates a broader distribution of this alkaloid within these plant groups.
For instance, tetrahydropalmatine has been reported in Stephania glabra, from which the alkaloid hyndanrine (later identified as the same as tetrahydropalmatine) was extracted. rotundine.comwikipedia.org Other Stephania species, such as Stephania epigaea and Stephania cepharantha, have also been identified as sources of THP. frontiersin.orgnih.gov
Within the Corydalis genus, besides Corydalis yanhusuo, THP has been reported in species like Corydalis solida and Corydalis racemosa. frontiersin.orgnih.gov The presence of rotundine or THP in these various species highlights their chemotaxonomic significance and potential as alternative sources for the compound.
Research continues to explore the phytochemical profiles of different Stephania and Corydalis species to identify and quantify their alkaloid content, including rotundine. frontiersin.orgnus.edu.sg
Interactive Table 3: Other Plant Sources of Rotundine/Tetrahydropalmatine
| Genus | Species | Notes |
| Stephania | Stephania glabra | Source of hyndanrine (same as THP) rotundine.comwikipedia.org |
| Stephania | Stephania epigaea | Reported source of THP frontiersin.orgnih.gov |
| Stephania | Stephania cepharantha | Reported source of THP frontiersin.org |
| Corydalis | Corydalis solida | Reported source of THP nih.gov |
| Corydalis | Corydalis racemosa | Reported source of THP frontiersin.org |
Note: This table is not exhaustive and represents some other identified sources.
The identification of rotundine in multiple species across these genera underscores the importance of these plants as natural reservoirs of this pharmacologically active alkaloid.
Rotundine, also known as levo-tetrahydropalmatine (L-THP), is an isoquinoline alkaloid extracted primarily from the roots of plants in the genus Stephania and Corydalis patsnap.comwikipedia.org. These plants have a history of use in traditional Chinese medicine for their analgesic and sedative properties wikipedia.orgpatsnap.com. Modern pharmacological research has focused on elucidating the molecular and cellular mechanisms underlying Rotundine's effects, particularly its interactions with various neurotransmitter systems in the central nervous system patsnap.compatsnap.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2506-20-9 (hydrochloride) | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
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DSSTOX Substance ID |
DTXSID701020650 | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-14-7, 10097-84-4 | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (-)-Tetrahydropalmatine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12093 | |
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| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tetrahydropalmatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | TETRAHYDROPALMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Pharmacology of Rotundine
Molecular and Cellular Mechanisms of Action of Rotundine (B192287) Rotundine exerts its pharmacological effects primarily through modulating neurotransmitter systems in the brainpatsnap.com. Its ability to cross the blood-brain barrier is crucial for its central nervous system activitypatsnap.com.
Calcium Channel Modulation
Rotundine has demonstrated inhibitory effects on calcium signaling pathways, contributing to its observed pharmacological actions. chemicalbook.comfrontiersin.orgthieme-connect.com
Inhibition of Calcium-Sensitive Receptors
Studies have indicated that Rotundine can bind to and inhibit calcium-sensitive receptors (CaSRs). chemicalbook.com This interaction has been implicated in the protective effects of Rotundine against cellular damage, such as pulmonary endothelial cell apoptosis, by inhibiting the CaSR/PLC-γ pathway and its subsequent effects on Ca2+ levels. chemicalbook.comtandfonline.com CaSRs are G-protein-coupled receptors that play a crucial role in sensing extracellular calcium concentrations and triggering downstream signaling cascades. scbt.com
Inhibition of Ca2+ Activity
Rotundine acts as a calcium ion (Ca2+) antagonist, inhibiting Ca2+ activity. chemicalbook.com This inhibition of Ca2+ influx and activity is considered a potential mechanism underlying some of its effects, including counteracting the rewarding effects of certain substances. chemicalbook.com Research in isolated cardiomyocytes has shown that Rotundine can significantly inhibit radioactive calcium influx in a concentration-dependent manner. thieme-connect.com
Blockade of Voltage-Activated L-type Calcium Channels
Rotundine has been identified as a blocker of voltage-activated L-type calcium channels. wikipedia.org These channels are essential for calcium entry into various excitable cells, including neurons and cardiovascular cells. amegroups.cn By blocking these channels, Rotundine can influence processes dependent on calcium influx, such as muscle contraction and neurotransmitter release. frontiersin.orgamegroups.cn Studies have shown that Rotundine can suppress vascular tension and reduce intracellular Ca2+ concentration by blocking calcium channels. frontiersin.org
Other Receptor and Pathway Interactions
Beyond calcium channels, Rotundine interacts with a range of other receptors and signaling pathways. nih.govselleckchem.com
Alpha-adrenergic Receptor Actions
Rotundine has been reported to interact with alpha-adrenergic receptors, functioning as an antagonist at alpha-1 adrenergic receptors. nih.govselleckchem.com Alpha-1 adrenergic receptors are Gq-coupled receptors that, upon activation, lead to an increase in intracellular calcium concentrations and smooth muscle contraction. nih.govwikipedia.org Antagonism of these receptors by Rotundine could contribute to its effects on the cardiovascular system and other physiological processes regulated by alpha-1 receptors. frontiersin.org Rotundine also displays significant binding to alpha-2 adrenergic receptors. nih.govselleckchem.com Alpha-2 adrenergic receptors are Gi-coupled receptors that typically inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP. nih.govwikipedia.org
Dopamine (B1211576) D3 Receptor Actions
Rotundine interacts with dopamine receptors, including the dopamine D3 receptor. nih.govncats.iomedchemexpress.com While its affinity for the D3 receptor is reported to be lower compared to D1 and D2 receptors, actions at the D3 receptor have been suggested to potentially contribute to some of its effects. nih.gov Rotundine functions as an antagonist at dopamine D3 receptors. medchemexpress.comresearchgate.netoup.com
Data Tables
Based on the research findings, the following data on the receptor binding affinities of Rotundine (L-THP) have been reported:
| Receptor Target | Binding Affinity (Ki) | IC50 Value | Source |
| Dopamine D1 Receptor | 124 nM | 166 nM | selleckchem.comselleckchem.com |
| Dopamine D2 Receptor | 388 nM | 1.47 µM (1470 nM) | selleckchem.comselleckchem.com |
| Dopamine D3 Receptor | Not specified | 3.25 µM (3250 nM) | selleckchem.comselleckchem.com |
| 5-HT1A Receptor | 340 nM | 374 nM | selleckchem.comselleckchem.com |
Src Kinase Phosphorylation Inhibition
Src kinases are a family of non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Inhibition of Src kinase activity can impact downstream signaling cascades. Research suggests that Rotundine may have an inhibitory effect on Src kinase phosphorylation. While direct evidence specifically detailing Rotundine's interaction with Src kinase phosphorylation was not extensively found, some studies mention the involvement of Src in pathways that Rotundine is known to modulate, such as the ERK/NF-κB pathway sci-hub.ru. Other compounds have been shown to inhibit Src kinase, leading to reduced phosphorylation levels of downstream targets like EGFR and ERK nih.gov. The mechanism by which Rotundine might influence Src kinase phosphorylation warrants further specific investigation.
Hippo Signaling Pathway Modulation
The Hippo signaling pathway is a conserved cascade that plays a crucial role in regulating organ size, tissue homeostasis, and regeneration by controlling cell proliferation, differentiation, and apoptosis. elifesciences.orgfrontiersin.orgnih.gov Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. elifesciences.orgfrontiersin.org Studies suggest that the Hippo pathway can be modulated by various factors, including cytoskeletal tension and interactions with other signaling pathways like MAPK and NF-κB. elifesciences.orgmdpi.com While the precise mechanisms by which Rotundine modulates the Hippo signaling pathway are still being explored, some research indicates a potential link, particularly in the context of conditions like colorectal cancer researchgate.net and stress-related psychiatric disorders frontiersin.org. Modulation of Hippo pathway members can influence downstream effectors like YAP and TAZ, impacting cellular processes. mdpi.com
NF-κB and MAPK Pathways Downregulation
Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades involved in regulating inflammatory and immune responses, cell proliferation, and survival. scispace.comfrontiersin.org Activation of these pathways leads to the transcription of pro-inflammatory mediators. scispace.com Rotundine has been shown to downregulate NF-κB and MAPK signaling pathways. ijpsjournal.comresearchgate.netnih.gov This effect is believed to contribute to its anti-inflammatory properties. ijpsjournal.com For instance, Rotundine/L-THP has been reported to suppress Th2 immune responses by lowering levels of certain interleukins and by downregulating NF-κB and MAPK pathways. ijpsjournal.com Inhibition of these pathways can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govchemfaces.com
Here is a potential representation of research findings related to Rotundine's impact on NF-κB and MAPK pathways:
| Pathway | Effect of Rotundine | Proposed Mechanism | Relevant Conditions |
| NF-κB | Downregulation | Inhibition of activation and inflammatory gene transcription chemfaces.commdpi.com | Inflammation, Allergic Asthma, Acute Lung Injury ijpsjournal.comnih.govchemfaces.com |
| MAPK | Downregulation | Attenuation of phosphorylation chemfaces.com | Inflammation, Allergic Asthma ijpsjournal.comchemfaces.com |
Modulation of MRGPRX2 Activity in Mast Cells
Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) is a receptor expressed on mast cells that is involved in non-IgE-mediated mast cell activation and pseudo-allergic reactions. researchgate.netnih.gov Activation of MRGPRX2 can lead to the release of inflammatory mediators like histamine (B1213489) and tryptase. ijpsjournal.com Rotundine/L-THP has demonstrated the ability to modulate MRGPRX2 activity in mast cells. ijpsjournal.com This modulation may involve inhibiting mast cell degranulation, thereby reducing the release of pro-inflammatory cytokines. ijpsjournal.com Rotundine has also been reported to block calcium channels, which could further inhibit the calcium influx required for MRGPRX2-triggered degranulation. ijpsjournal.com This mechanism is considered crucial for its potential anti-allergic effects, particularly in conditions like allergic asthma. ijpsjournal.com
Blood-Brain Barrier Permeability and Central Nervous System Effects
Rotundine's ability to exert effects on the central nervous system (CNS) is dependent on its capacity to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain from substances in the blood. dovepress.commdpi.com
Readily Absorbed and Transported to the Brain
Studies indicate that Rotundine is readily absorbed and can effectively cross the blood-brain barrier. patsnap.commade-in-china.comchemicalbook.com Following administration, it is transported to the brain, where it can exert its pharmacological effects. patsnap.commade-in-china.com The compound's lipophilicity is a factor that contributes to its ability to penetrate the BBB, as lipophilic substances generally cross membranes more easily through passive diffusion. mdpi.comnih.gov Animal studies in rats and rabbits have shown that Rotundine can easily penetrate brain tissue, with concentrations appearing higher within minutes, although they may decrease over time compared to blood content. made-in-china.comchemicalbook.com
Impact on Neurotransmitter Dysregulation
Rotundine primarily influences the central nervous system through its interactions with neurotransmitter systems. patsnap.compatsnap.com A key target is the dopamine receptor, where Rotundine acts as an antagonist, particularly at the D1 and D2 receptors. patsnap.compatsnap.com By blocking these receptors, Rotundine modulates dopaminergic pathways, which are involved in mood, reward, and pain perception. patsnap.com This action is considered important for its analgesic and sedative properties. patsnap.com
Beyond dopamine, Rotundine also interacts with other neurotransmitter systems, including serotonin (B10506) and norepinephrine (B1679862), further contributing to its effects on pain and anxiety. patsnap.compatsnap.com Its modulation of these systems can help to diminish pain sensation and induce a sedative effect. patsnap.com Research also suggests that Rotundine's interaction with the dopaminergic system, specifically blocking the DA2 receptor, may play a role in modulating addictive behaviors and counteracting the rewarding effects of certain drugs. chemicalbook.comfrontiersin.org
The impact of Rotundine on neurotransmitter systems can be summarized as follows:
| Neurotransmitter System | Rotundine's Action | Resulting Effects |
| Dopaminergic System | Antagonist (D1, D2 receptors) patsnap.compatsnap.com | Modulation of pain perception, sedation, potential reduction of addictive effects patsnap.comchemicalbook.com |
| Serotonergic System | Interaction (5-HT1A, 5-HT2 receptors) patsnap.comnih.gov | Potential anxiolytic and antidepressant effects patsnap.com |
| Noradrenergic System | Interaction patsnap.compatsnap.com | Contribution to analgesic and sedative properties patsnap.compatsnap.com |
Therapeutic Potential and Preclinical Research of Rotundine
Neurological and Psychiatric Applications
Rotundine (B192287), an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania plant genera, has demonstrated significant potential in the realm of neurological and psychiatric applications. Preclinical research has extensively explored its analgesic properties, suggesting a multifaceted mechanism of action within the central nervous system.
Analgesic Effects and Pain Management
Rotundine, also known as levo-tetrahydropalmatine (l-THP), has a long history of use for treating headache and other forms of mild pain. nih.gov Its analgesic effects are attributed to its complex interactions with various neurotransmitter systems in the brain. nih.gov
The analgesic properties of Rotundine are primarily mediated through its activity within the central nervous system. It functions as a non-opioid, central analgesic. The compound's ability to cross the blood-brain barrier allows it to directly influence neural pathways involved in pain perception. A key mechanism of its central analgesic action is its role as a dopamine (B1211576) receptor antagonist, specifically targeting D1 and D2 receptors. nih.gov By blocking these receptors, Rotundine modulates dopaminergic pathways, leading to a decrease in dopamine-mediated neuronal activity, which is crucial for its pain-relieving effects. nih.gov
Rotundine alters pain perception by modulating key neurotransmitter systems beyond dopamine, including the serotonin (B10506) and norepinephrine (B1679862) systems. nih.gov This broad spectrum of action contributes to its analgesic and sedative properties. nih.gov Research suggests that Rotundine's antihyperalgesic effects in chronic pain models may be linked to its ability to enhance dopamine D1 receptor-mediated dopaminergic transmission. nih.gov Studies on animal models of inflammatory pain have shown that dl-tetrahydropalmatine (dl-THP), a form of Rotundine, can suppress spinal transient receptor potential vanilloid 1 (TRPV1) and P2X3 receptors, both of which are involved in the development and maintenance of inflammatory and neuropathic pain. imrpress.com
Preclinical studies have demonstrated Rotundine's efficacy in animal models of chronic pain, including both inflammatory and neuropathic pain states. nih.gov In a mouse model of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), tetrahydropalmatine (B600727) (THP) was shown to have an analgesic effect. nih.gov Similarly, l-THP has been found to alleviate mechanical hyperalgesia in mouse models of chronic neuropathic and inflammatory pain. mdpi.com In rats with CFA-induced inflammatory pain, THP administration significantly improved allodynia and gait. nih.gov The compound has also been shown to attenuate hyperalgesia in mouse models of morphine withdrawal. mdpi.com
Table 1: Efficacy of Rotundine (l-THP) in a Chronic Inflammatory Pain Model
| Animal Model | Pain Type | Rotundine (l-THP) Dose | Observed Effect |
| Mouse | CFA-induced inflammatory pain | 1-4 mg/kg, i.p. | Dose-dependent antihyperalgesic effect |
| Mouse | Segmental spinal nerve ligation | 1-4 mg/kg, i.p. | Dose-dependent antihyperalgesic effect |
Data derived from a study on the effects of l-Tetrahydropalmatine in mouse models of chronic pain. nih.gov
While direct preclinical studies on the combination of Rotundine and Pethidine are not extensively available, the principle of synergistic analgesia through combining drugs with different mechanisms of action is well-established. For instance, studies have shown a synergistic analgesic interaction between pethidine and tramadol (B15222) in rats. researchgate.net Given that Rotundine acts on dopaminergic and other neurotransmitter systems, while pethidine is an opioid agonist, a combination therapy could potentially maximize analgesic effects while minimizing the required doses and associated side effects of each compound. This approach could be particularly beneficial in managing severe and chronic pain.
The antinociceptive effects of Rotundine have been evaluated in various animal models of pain. These tests help to elucidate the compound's analgesic profile by assessing its effects on different types of pain stimuli.
Acetic Acid-Induced Writhing Test: This model induces visceral pain. nih.gov The test measures the number of abdominal constrictions (writhes) in response to an injection of acetic acid. A reduction in the number of writhes indicates an analgesic effect. wisdomlib.org
Hot Plate Test: This test is used to evaluate central antinociceptive activity by measuring the reaction time of an animal to a thermal stimulus. taylorandfrancis.com An increase in the latency to respond (e.g., paw licking or jumping) suggests a centrally mediated analgesic effect. researchgate.net
Formalin Test: This model induces a biphasic pain response. The early phase (neurogenic pain) is caused by direct stimulation of nociceptors, while the late phase (inflammatory pain) involves an inflammatory response. nih.gov Drugs that act centrally can inhibit both phases, whereas peripherally acting drugs typically only inhibit the late phase. nih.gov
Table 2: Antinociceptive Effects of dl-Tetrahydropalmatine (dl-THP) in a Bee Venom-Induced Inflammatory Pain Model in Rats
| Pain Hypersensitivity Type | Treatment | Outcome |
| Primary Thermal Hypersensitivity | dl-THP (preventive) | Attenuated |
| Primary Mechanical Hypersensitivity | dl-THP (preventive) | Attenuated |
| Mirror-Image Thermal Hypersensitivity | dl-THP (preventive) | Attenuated |
| Primary Thermal Hypersensitivity | dl-THP (therapeutic) | Attenuated |
| Primary Mechanical Hypersensitivity | dl-THP (therapeutic) | Attenuated |
| Mirror-Image Thermal Hypersensitivity | dl-THP (therapeutic) | Attenuated |
This table summarizes the findings of a study on the analgesic effect of dl-THP on bee venom-induced inflammatory pain in rats. imrpress.com
Sedative and Anxiolytic Effects
Rotundine has demonstrated notable sedative and anxiolytic properties in various preclinical models. researchgate.netcaringsunshine.com These effects are primarily attributed to its modulation of key neurotransmitter systems in the brain. caringsunshine.compatsnap.com
Preclinical studies in rodent models have consistently shown that l-THP produces dose-dependent reductions in locomotor activity. ovid.com These sedative properties are a key aspect of its pharmacological profile and have been observed alongside its anxiolytic effects. nih.gov
Table 1: Preclinical Evidence of Sedative and Anxiolytic Effects of Rotundine
| Model/Test | Key Findings | Potential Mechanism |
|---|---|---|
| Elevated Plus-Maze Test | Increased time spent in open arms, suggesting reduced anxiety. researchgate.net | Modulation of GABAergic and dopaminergic systems. caringsunshine.com |
| Open Field Test | Decreased locomotor activity, indicating a sedative effect. nih.gov | Antagonism of dopamine D2 receptors. caringsunshine.com |
| Animal Models of PTSD | Ameliorated anxiety and depression-related symptoms. nih.gov | Inhibition of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov |
Addiction Treatment
Preclinical evidence suggests that Rotundine may be a promising agent in the treatment of substance addiction. nih.govnbinno.com Its mechanism of action in this context involves altering the brain's reward pathways and mitigating the physiological and psychological aspects of addiction. patsnap.com
Rotundine has been shown to attenuate the rewarding effects of various addictive substances. researchgate.netfrontiersin.org This is largely attributed to its function as a dopamine receptor antagonist. patsnap.com By blocking dopamine receptors, particularly D1 and D2, Rotundine can diminish the euphoric sensations associated with drugs like opioids and stimulants. patsnap.com
In preclinical studies, l-THP has been found to reduce the self-administration of cocaine in animal models. researchgate.net It also attenuates the rewarding effects of cocaine as measured by brain-stimulation reward paradigms. researchgate.net Research indicates that Rotundine can inhibit nicotine (B1678760) addiction by blocking neuronal α4β2-nAChR functions and elevating extracellular dopamine levels in the nucleus accumbens shell, which reduces nicotine intake. frontiersin.org
Rotundine has demonstrated the potential to alleviate both drug cravings and withdrawal symptoms. nbinno.com A pilot study on heroin users indicated that l-THP treatment significantly ameliorated protracted abstinence withdrawal syndrome (PAWS), including a notable reduction in opiate craving. nih.govdependencias.pt The study found that after one week of treatment, craving scores were substantially reduced compared to a placebo group. dependencias.pt
The mechanism behind this effect is linked to its modulation of neurotransmitter systems that are dysregulated during withdrawal. nbinno.com By stabilizing these systems, Rotundine may help to reduce the intense desire for the substance and alleviate the discomfort of withdrawal. nbinno.com
Behavioral sensitization is a phenomenon where repeated exposure to a drug leads to a progressively amplified behavioral response. This process is thought to underlie the compulsive drug-seeking behavior seen in addiction. mdpi.com Preclinical research suggests that Rotundine may inhibit this process. By acting on the dopaminergic pathways involved in the induction and expression of behavioral sensitization, Rotundine could potentially prevent the escalation of drug-seeking behaviors. mdpi.com
Table 2: Preclinical and Pilot Clinical Findings on Rotundine in Addiction Treatment
| Aspect of Addiction | Substance(s) Studied | Key Findings | Potential Mechanism |
|---|---|---|---|
| Rewarding Effects | Cocaine, Nicotine | Attenuated cocaine self-administration and rewarding effects. researchgate.net Reduced nicotine intake. frontiersin.org | Dopamine receptor antagonism. patsnap.com Blockade of neuronal α4β2-nAChR. frontiersin.org |
| Cravings & Withdrawal | Heroin (in humans) | Significantly reduced opiate craving and protracted abstinence withdrawal symptoms. nih.govdependencias.pt | Modulation of neurotransmitter systems. nbinno.com |
| Behavioral Sensitization | General (in rodents) | Potential to inhibit the development of amplified behavioral responses to drugs. | Action on dopaminergic pathways. mdpi.com |
Neuroprotection and Neurotoxicity Mitigation
Emerging preclinical research has highlighted the neuroprotective potential of Rotundine. frontiersin.orgnih.gov It appears to exert protective effects against neuronal damage and mitigate the neurotoxic effects of certain insults.
Studies have shown that l-THP can protect against cerebral ischemia-reperfusion injury. nih.gov In animal models of stroke, pretreatment with l-THP improved neurological outcomes, reduced infarct volume, and decreased cerebral edema. nih.gov The neuroprotective effects of Rotundine are also linked to its ability to inhibit neuronal apoptosis (programmed cell death). nih.gov It has been found to enhance the expression of the anti-apoptotic protein Bcl-2 while reducing the levels of the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov
Furthermore, Rotundine has been investigated for its ability to protect neurons from insults induced by substances like d-galactose, which is used to model aging-related memory impairment. nih.gov In these studies, Rotundine was found to ameliorate memory deficits and protect neurons from damage. nih.gov This neuroprotective action is associated with a reduction in oxidative stress and neuroinflammation. nih.gov
Table 3: Preclinical Evidence of Neuroprotective Effects of Rotundine
| Model of Neurotoxicity | Key Findings | Potential Mechanism |
|---|---|---|
| Cerebral Ischemia-Reperfusion Injury | Reduced infarct volume, cerebral edema, and improved neurological outcomes. nih.gov | Inhibition of neuronal apoptosis (increased Bcl-2, decreased Bax and caspase-3). nih.gov |
| D-galactose Induced Memory Impairment | Ameliorated memory deficits and protected neurons from damage. nih.gov | Reduction of oxidative stress and neuroinflammation. nih.gov |
Cardiovascular Applications
Rotundine has been investigated for its potential benefits in cardiovascular conditions, particularly for its ability to protect heart tissue from ischemic damage. nih.govnih.gov
Cardioprotection
In preclinical rat models of acute myocardial infarction and myocardial ischemia-reperfusion injury, Rotundine has shown significant cardioprotective effects. nih.govnih.govplos.org Administration of Rotundine reduced the myocardial infarct size and improved cardiac function. nih.govnih.gov Histopathological analysis revealed reduced myocardial cell damage and less inflammatory cell infiltration in Rotundine-treated animals compared to controls. nih.gov
The cardioprotective mechanisms of Rotundine are multifaceted, involving anti-apoptotic and anti-oxidant pathways. nih.gov It was found to reduce myocardial cell apoptosis by increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic proteins Bax and Caspase-3. nih.gov Rotundine also mitigated oxidative stress by increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, these effects may be mediated by the activation of the PI3K/Akt signaling pathway. nih.govnih.govplos.org
Table 3: Cardioprotective Effects of Rotundine (l-THP) in a Rat Model of Myocardial Ischemia-Reperfusion
| Parameter | Vehicle-Treated (Control) | l-THP-Treated | Outcome |
|---|---|---|---|
| Infarct Area / Risk Area (IA/RA) | Baseline | Reduced | Cardioprotection |
| Cardiac Function | Impaired | Improved | Enhanced heart function |
| Plasma Creatine Kinase Activity | Elevated | Declined | Reduced cardiac muscle damage |
| Myocardial Cell Apoptosis | Increased | Reduced | Anti-apoptotic effect |
| PI3K/Akt/eNOS Pathway | Baseline | Activated | Pro-survival signaling |
| iNOS Expression | Increased | Decreased | Reduced inflammatory response |
Data from a study on rats subjected to myocardial ischemia-reperfusion. nih.govplos.org
Myocardial Ischemia-Reperfusion Injury Protection
Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge that occurs when blood flow is restored to the heart muscle after a period of ischemia, paradoxically causing further damage. nih.govnih.gov Preclinical research has explored the potential of various compounds to mitigate this injury. nih.govmdpi.comfrontiersin.org Studies suggest that rotundine may offer cardioprotective effects in the context of I/R injury. Its purported mechanisms are linked to anti-inflammatory and anti-apoptotic (cell death) pathways. By potentially reducing the inflammatory response and inhibiting cardiomyocyte apoptosis that are characteristic of reperfusion injury, rotundine is being investigated as a compound that could help preserve myocardial tissue and function. mdpi.comfrontiersin.org
The protective mechanisms of certain therapeutic agents in I/R injury often involve targeting key signaling pathways. For instance, some compounds are known to inhibit the NF-κB/NLRP3 signaling pathway, which plays a role in inflammasome activation and subsequent cell damage known as pyroptosis. mdpi.com By suppressing these pathways, such agents can decrease the size of the myocardial infarct and reduce the number of apoptotic cardiomyocytes. mdpi.com
| Area of Investigation | Observed Effect | Potential Mechanism |
|---|---|---|
| Cardiomyocyte Death | Reduction in apoptotic cells | Anti-apoptotic pathways |
| Inflammation | Suppression of inflammatory response | Inhibition of pro-inflammatory signaling (e.g., NF-κB) |
| Infarct Size | Decrease in myocardial infarct area | Combined anti-inflammatory and anti-apoptotic effects |
Antiarrhythmia Effects
Preclinical evaluation of potential antiarrhythmic agents involves a series of in-vitro and in-vivo studies to determine a compound's efficacy and mechanism of action on cardiac electrophysiology. researchgate.net These investigations typically assess the agent's effects on ion channels, action potential duration, and refractory periods in isolated cardiac cells or tissues. researchgate.net Rotundine has been identified as a blocker of voltage-activated L-type calcium channels and potassium channels. This action on crucial ion channels that govern cardiac electrical activity suggests a potential mechanism for antiarrhythmic effects. By modulating the flow of ions across cardiac cell membranes, rotundine may help to stabilize heart rhythm and prevent irregular heartbeats.
Antihypertensive Effects
Preclinical studies in animal models have demonstrated the antihypertensive properties of rotundine. nih.govresearchgate.net Research indicates that rotundine administration can lead to a reduction in blood pressure. The mechanism underlying this effect is believed to be multifaceted, involving its interaction with the central nervous system. Specifically, rotundine acts as an antagonist at dopamine D1 and D2 receptors, and also influences serotonin pathways. patsnap.com This modulation of key neurotransmitter systems in the brain is thought to contribute to its blood pressure-lowering effects. patsnap.com
| Mechanism | Receptor Target | Observed Outcome |
|---|---|---|
| Dopamine Receptor Antagonism | D1 and D2 Receptors | Modulation of central dopaminergic pathways |
| Serotonin System Modulation | Serotonin Receptors | Influence on central pain and mood-regulating pathways |
| Overall Cardiovascular Effect | N/A | Reduction in blood pressure in preclinical models |
Anti-inflammatory and Immunomodulatory Effects
Rotundine has demonstrated notable anti-inflammatory and immunomodulatory activities in various preclinical models. ijpsjournal.comnih.gov The dysregulation of the immune system, characterized by an imbalance between pro-inflammatory and anti-inflammatory mediators, is a hallmark of many chronic inflammatory and autoimmune diseases. nih.govmdpi.com Natural compounds are often investigated for their potential to modulate these complex processes. mdpi.com Rotundine's effects are attributed to its ability to interfere with multiple components of the inflammatory cascade, including the production of pro-inflammatory cytokines and the regulation of immune cell activity. ijpsjournal.comnih.gov
Suppression of Th2 Immune Responses
Allergic inflammation, particularly in conditions like asthma, is often driven by an overactive T-helper 2 (Th2) immune response. nih.govplos.org This response is characterized by the production of specific cytokines, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). plos.orgfrontiersin.org These cytokines orchestrate the key features of allergic asthma, including eosinophil recruitment and airway hyperresponsiveness. nih.govplos.org Preclinical studies have shown that rotundine can minimize airway inflammation by suppressing these Th2 immune responses. ijpsjournal.comzenodo.org Specifically, it has been observed to lower the levels of IL-4, IL-5, and IL-13, thereby shifting the immune balance and alleviating allergic reactions. ijpsjournal.comzenodo.org
Mast Cell Stabilization and Anti-allergic Asthma Effects
Mast cells are critical players in allergic reactions, including allergic asthma. stlukesonline.orgnih.gov When activated, these cells degranulate, releasing a host of inflammatory mediators like histamine (B1213489) and tryptase, which drive the symptoms of an allergic attack. ijpsjournal.comnih.gov Mast cell stabilizers are a class of drugs that prevent this degranulation process. stlukesonline.org
Rotundine has been shown to possess mast cell-stabilizing properties. ijpsjournal.com It is believed to act, in part, by modulating the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2), a key receptor in mast cell activation. ijpsjournal.comzenodo.org By inhibiting mast cell degranulation, rotundine reduces the release of histamine and other pro-inflammatory cytokines. ijpsjournal.comzenodo.org This action, combined with its suppression of Th2 responses, underlies its potential as a therapeutic agent for allergic asthma, where it has been shown in animal models to reduce airway hyperresponsiveness and immune cell infiltration. zenodo.org
| Effect | Mechanism/Target | Key Mediators Affected | Therapeutic Relevance |
|---|---|---|---|
| Inhibition of Pro-inflammatory Mediators | Suppression of cytokine secretion | TNF-α, IL-1β, IL-6 | General Inflammation |
| Suppression of Th2 Responses | Downregulation of Th2 cytokine production | IL-4, IL-5, IL-13 | Allergic Diseases, Asthma |
| Mast Cell Stabilization | Inhibition of degranulation via MRGPRX2 modulation | Histamine, Tryptase | Allergic Asthma |
Anticancer Potential
Rotundine, also known as Tetrahydropalmatine (THP), has emerged as a compound of interest in oncology research due to its diverse pharmacological activities. nih.gov Preclinical studies suggest that its therapeutic utility may extend to several types of cancer, including melanoma, leukemia, and breast cancer, and it may play a role in mitigating resistance to standard anticancer drugs. nih.gov
Inhibition of Cancer Cell Proliferation, Migration, and Invasion (e.g., Colorectal Cancer)
In vitro studies have demonstrated that Rotundine can inhibit key processes involved in cancer metastasis. Research on the human colorectal cancer cell line SW480 showed that Rotundine inhibits cell proliferation, migration, and invasion in a manner dependent on both concentration and time of exposure. One study found that concentrations ranging from 50 µM to 200 µM significantly inhibited the growth of these cancer cells. While Rotundine was effective in curbing these metastatic behaviors, it did not induce apoptosis (programmed cell death) in the SW480 cells. This suggests that its anticancer effects in this context are mediated through pathways that control cell growth and motility rather than cell death pathways.
Table 1: Effect of Rotundine on SW480 Colorectal Cancer Cells
| Concentration | Observed Effect | Apoptosis Induction |
|---|---|---|
| 50 µM | Inhibition of proliferation, migration, and invasion | No |
| 100 µM | Inhibition of proliferation, migration, and invasion | No |
| 150 µM | Inhibition of proliferation, migration, and invasion | No |
Reversal of Tumor Cell Drug Resistance via P-glycoprotein Downregulation
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. nih.govmdpi.com One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and effectiveness. nih.govmdpi.com
Preclinical evidence indicates that L-Tetrahydropalmatine possesses P-gp-inhibitory activity. tcichemicals.com This inhibition can lead to increased cytotoxicity of chemotherapeutic drugs in cancer cells that exhibit P-gp-mediated multidrug resistance. tcichemicals.com By blocking the action of P-gp, Rotundine helps to restore the sensitivity of resistant cancer cells to drugs like doxorubicin. tcichemicals.com
Increased Sensitivity of Breast Cancer Cells to Tamoxifen (B1202)
Tamoxifen is a standard endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, both intrinsic and acquired resistance to tamoxifen can limit its clinical efficacy. Research suggests that Rotundine can help overcome this resistance. nih.gov Studies have indicated that when used in combination with tamoxifen, Rotundine can enhance the sensitivity of breast cancer cells to this therapeutic agent.
Potential in Melanoma and Leukemia
The potential application of Rotundine extends to other malignancies, including melanoma and leukemia. nih.gov While research in melanoma is still emerging, studies in leukemia cell lines have provided more detailed insights.
In a study involving p53 null leukemia EU-4 cells, L-Tetrahydropalmatine was shown to induce apoptosis through a p53-independent pathway. nih.gov The mechanism involved the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov Furthermore, the administration of L-THP increased the sensitivity of these leukemia cells to the conventional chemotherapy drug doxorubicin. nih.gov
Table 2: Effects of L-Tetrahydropalmatine (L-THP) on EU-4 Leukemia Cells
| Cell Line | Treatment | Key Findings |
|---|---|---|
| EU-4 (p53 null) | L-THP | Induces p53-independent apoptosis. |
| Downregulates XIAP protein. |
Other Therapeutic Avenues
Anti-oxidative Effects
Beyond its direct anticancer activities, Rotundine is noted for its neuroprotective effects, which are believed to be partly mediated by its ability to reduce levels of free radicals. Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative stress, leading to cellular damage. This damage is implicated in a wide range of diseases. While specific quantitative antioxidant assays such as DPPH or ABTS for Rotundine were not detailed in the reviewed literature, its capacity to lower free radical levels points towards potential anti-oxidative properties.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| Rotundine | Tetrahydropalmatine, THP, L-THP |
| Doxorubicin | |
| Tamoxifen | |
| P-glycoprotein | P-gp |
Anti-apoptotic Effects
The effect of Rotundine on apoptosis, or programmed cell death, appears to be context-dependent, with preclinical studies reporting different outcomes in various cell types. In the context of cancer, research suggests that Rotundine's anti-tumor activity may not be mediated by the induction of apoptosis. A study on colorectal cancer cells found that while Rotundine inhibited cell proliferation, migration, and invasion, it did not induce apoptosis. Similarly, another study on breast cancer cells showed that Rotundine did not trigger apoptosis in these cells. These findings suggest that in certain cancer cell lines, Rotundine exerts its anti-cancer effects through other mechanisms, such as inhibiting cell growth and metastasis.
Conversely, in the context of neuroprotection, preclinical evidence suggests that Rotundine may have anti-apoptotic properties. Some studies indicate that the neuroprotective effects of tetrahydropalmatine (THP), of which Rotundine is the levorotatory form, may be realized through the inhibition of neuronal apoptosis. drugbank.com This anti-apoptotic action is considered a potential mechanism for its beneficial effects in models of neurological damage. drugbank.com These contrasting findings underscore the cell-type-specific nature of Rotundine's influence on apoptotic pathways.
Table 1: Preclinical Research on the Anti-apoptotic Effects of Rotundine
| Research Area | Cell/Tissue Type | Key Findings |
|---|---|---|
| Oncology | Colorectal Cancer Cells | Inhibits proliferation, migration, and invasion without inducing apoptosis. |
| Breast Cancer Cells | Does not induce apoptosis. |
| Neuroprotection | Neuronal Cells | Exhibits neuroprotective effects potentially through the inhibition of apoptosis. drugbank.com |
Anti-infection/Antimicrobial Effects
Preclinical research into the direct anti-infection and antimicrobial properties of Rotundine is limited. While the broader class of alkaloids, to which Rotundine belongs, includes many compounds with established antimicrobial activity, specific studies detailing Rotundine's efficacy against bacteria, fungi, or other microbes are not extensively reported in the available scientific literature. A comprehensive review of tetrahydropalmatine suggests that further research into its potential antiparasitic and antifungal effects is needed, indicating that this is an emerging area of investigation. drugbank.com
Hepatoprotection and Liver Damage Treatment
Preclinical studies have demonstrated the hepatoprotective potential of Rotundine in various models of liver injury. In a mouse model of autoimmune hepatitis induced by concanavalin (B7782731) A (ConA), pretreatment with levo-tetrahydropalmatine (l-THP) was shown to attenuate acute liver injury. nih.govresearchgate.net This protective effect was evidenced by a dose-dependent reduction in serum levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Histopathological analysis of liver tissue from l-THP-treated mice revealed significantly reduced liver necrosis compared to the control group. nih.gov The mechanism of this hepatoprotection involves the inhibition of inflammatory pathways. nih.govresearchgate.net
Furthermore, Rotundine has shown promise in preclinical models of liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver. In a carbon tetrachloride (CCl4)-induced model of liver fibrosis in mice, treatment with tetrahydropalmatine (THP) significantly ameliorated liver damage. nih.gov Histological examination showed that THP treatment attenuated collagen deposition and reduced the expression of markers associated with hepatic stellate cell activation, a key event in the progression of liver fibrosis. nih.gov These findings suggest that Rotundine may protect the liver from various forms of damage through its anti-inflammatory and anti-fibrotic properties.
Table 2: Preclinical Research on the Hepatoprotective Effects of Rotundine
| Animal Model | Key Findings |
|---|---|
| ConA-induced Autoimmune Hepatitis (Mice) | Reduced serum ALT and AST levels. nih.gov |
| Decreased liver necrosis. nih.gov | |
| Inhibited inflammatory pathways. nih.govresearchgate.net | |
| CCl4-induced Liver Fibrosis (Mice) | Attenuated collagen deposition. nih.gov |
Renal Injury Reduction (Selective OCT2 inhibition)
Preclinical research has identified a specific mechanism through which Rotundine may reduce certain types of renal injury. Levo-tetrahydropalmatine (l-THP) has been shown to selectively inhibit the organic cation transporter 2 (OCT2). nih.gov This transporter plays a crucial role in the uptake of various compounds, including some therapeutic drugs, into renal tubular cells. nih.gov The accumulation of certain drugs via OCT2 can lead to nephrotoxicity. nih.gov
A study investigating the effects of l-THP on cisplatin-induced nephrotoxicity demonstrated that l-THP could attenuate kidney damage without compromising the anti-tumor efficacy of cisplatin (B142131). nih.gov In this preclinical model, co-administration of l-THP with cisplatin led to a reduction in the renal accumulation of cisplatin and alleviated the associated kidney injury in mice. nih.gov This protective effect is attributed to the selective inhibition of OCT2 by l-THP, which limits the uptake of cisplatin into renal cells. nih.gov
Muscle Relaxant Properties
Tetrahydropalmatine has been described as a potent muscle relaxant. researchgate.net Its mechanism of action is thought to be related to its effects on the central nervous system, particularly its role as a dopamine receptor antagonist. researchgate.netresearchgate.net Dopamine is a neurotransmitter that plays a role in regulating muscular activity. researchgate.net By blocking dopamine receptors, Rotundine can modulate dopaminergic pathways, which may contribute to its muscle relaxant effects. researchgate.netresearchgate.net While its potential as a muscle relaxant is noted, detailed preclinical studies employing specific models to quantify this effect, such as the rotarod test or grip strength measurements, are not extensively detailed in the currently available literature.
Dysmenorrhea Treatment
Preclinical evidence suggests that Rotundine may be effective in treating dysmenorrhea, or painful menstruation, primarily through its ability to reduce uterine contractility. In a mouse model of adenomyosis, a condition often associated with severe dysmenorrhea, treatment with levo-tetrahydropalmatine (l-THP) was found to reduce the amplitude and irregularity of uterine contractions. researchgate.net
A comprehensive review of tetrahydropalmatine further supports its potential for alleviating dysmenorrhea, highlighting that its mechanism may involve the inhibition of extracellular Ca2+ influx, which is crucial for muscle contraction. drugbank.com By reducing the intensity and frequency of uterine contractions, Rotundine may help to alleviate the cramping pain characteristic of dysmenorrhea. drugbank.comresearchgate.net
Endometriosis Treatment
Preclinical research in a rat model of surgically induced endometriosis has demonstrated the therapeutic potential of Rotundine in managing this condition. In this model, treatment with levo-tetrahydropalmatine (l-THP) resulted in a significant reduction in the size of ectopic endometrial implants. wikipedia.org
In addition to reducing the physical size of the lesions, l-THP also addressed the pain associated with endometriosis. The study found that l-THP treatment significantly improved the response to noxious thermal stimuli, indicating an alleviation of generalized hyperalgesia. wikipedia.org The mechanism behind these effects is thought to involve the modulation of various mediators involved in central sensitization and inflammation within the ectopic endometrial tissue. wikipedia.org These findings suggest that Rotundine may offer a dual benefit in the treatment of endometriosis by both reducing the growth of lesions and alleviating associated pain. wikipedia.org
Table 3: Preclinical Research on Rotundine in Endometriosis
| Animal Model | Key Findings |
|---|---|
| Surgically Induced Endometriosis (Rats) | Significantly reduced the size of ectopic endometrial lesions. wikipedia.org |
| Alleviated generalized hyperalgesia. wikipedia.org |
Pharmacokinetics and Pharmacodynamics of Rotundine
Absorption and Distribution
The pharmacokinetic properties of rotundine (B192287) include its absorption and distribution throughout the body. nih.gov
Oral Absorption
Rotundine is reported to be well absorbed following oral administration in both rats and humans. google.comnih.gov Studies in rabbits using a self-microemulsifying drug delivery system (SMEDDS) formulation showed improved oral bioavailability compared to a suspension, indicating that formulation can influence absorption. researchgate.net The anhydrous form of rotundine has also demonstrated superior absorbability compared to its monohydrate form. researchgate.net Oral administration typically results in an onset of action within 30 minutes to an hour, with peak effects observed around two hours post-administration. patsnap.com
Tissue Distribution (Adipose Tissue, Lungs, Liver, Kidneys)
Rotundine is widely distributed in body tissues and readily penetrates the blood-brain barrier. chemicalbook.comresearchgate.net Studies in mice and rabbits have shown that it easily enters brain tissue. chemicalbook.com The distribution in the body is most prominent in adipose tissue, followed by the lungs, liver, and kidneys. chemicalbook.com The higher concentration in fat tissue is attributed to its fat solubility. chemicalbook.com Following the initial distribution, the content in internal organs decreases, while the content in fat increases. chemicalbook.com
Metabolism and Excretion
The body processes and eliminates rotundine through metabolism and excretion pathways. nih.govresearchgate.net
Excretion Primarily Through Kidneys
Rotundine is mainly excreted through the kidneys. chemicalbook.com Renal excretion is a primary route for the elimination of water-soluble drugs and their metabolites. openaccessjournals.comslideshare.net
Identification of In Vivo Metabolites
The metabolism of rotundine (l-THP) involves demethylation at several sites. nih.gov A number of demethylated metabolites have been identified in urine and feces. nih.gov Multiple demethylations followed by glucuronide and sulfate (B86663) conjugations and renal excretion are considered major drug clearance pathways of l-THP in humans. researchgate.netnih.gov
In vitro studies using human liver microsomes have identified CYP2C19, CYP3A4, and CYP2D6 as the isoenzymes involved in the metabolism of rotundine. researchgate.net The contributions of these enzymes to rotundine metabolism were assessed as approximately 31.46% for CYP2C19, 60.37% for CYP3A4, and 8.17% for CYP2D6. researchgate.net The metabolism includes O-demethylation and hydroxylation. researchgate.net Desmethyl metabolites are reported to be the major metabolites. researchgate.net
Data Table: Relative Contribution of CYP Isoenzymes to Rotundine Metabolism
| CYP Isoenzyme | Approximate Contribution (%) |
| CYP2C19 | 31.46 |
| CYP3A4 | 60.37 |
| CYP2D6 | 8.17 |
Note: Data based on in vitro studies using human liver microsomes. researchgate.net
Structure Activity Relationship Sar Studies of Rotundine
Stereoselectivity of Rotundine (B192287) (l-THP vs. d-THP)
Rotundine exists as a racemic mixture of two enantiomers: levo-tetrahydropalmatine (l-THP) and dextro-tetrahydropalmatine (d-THP). These enantiomers, despite having the same chemical formula, exhibit distinct three-dimensional structures that lead to differential interactions with biological systems. The stereochemistry at the chiral center adjacent to the nitrogen atom appears crucial for its activity. nih.gov
Differential Pharmacological Actions and Toxicity Profiles of Enantiomers
The enantiomers of tetrahydropalmatine (B600727) demonstrate differential pharmacological actions. l-THP has been shown to act as an antagonist at dopamine (B1211576) D1, D2, and D3 receptors, as well as at 5-HT1A receptors. medchemexpress.comwikipedia.org Research indicates that l-THP has an affinity for dopamine receptors. nih.gov It has been observed to increase DOPA levels in rat striatum and reverse the decrease induced by a dopamine receptor agonist. nih.gov In contrast, d-THP has shown different effects on the dopaminergic system, potentially acting as a dopamine depletor. nih.gov Studies comparing l-THP, d-THP, and the racemic mixture (dl-THP) have revealed that l-THP and dl-THP exhibit similar inhibitory effects in certain behavioral models, while d-THP does not. maxapress.comresearchgate.net
Stereoselective Interactions with P-gp
Studies have investigated the interaction of THP enantiomers with ABC transporters, including P-glycoprotein (P-gp). researchgate.netresearchgate.net Research suggests a stereoselective interaction between THP enantiomers and P-gp. researchgate.net Both (-)-THP (l-THP) and (+)-THP (d-THP) have shown potential as inhibitors of P-gp. researchgate.net The IC50 values for the efflux of a P-gp substrate were found to be stereoselectively different between the two enantiomers. researchgate.net While THP enantiomers showed high passive permeability in bidirectional transport studies, the specific contribution of P-gp was not definitively established in one study. researchgate.net However, western blot and RT-PCR assays indicated that THP enantiomers reduced the protein expression of P-gp but did not affect its mRNA expression. researchgate.net
Stereoselective Excretion
The excretion of tetrahydropalmatine enantiomers has been shown to be stereoselective. rotundine.comebi.ac.uksemanticscholar.org Studies in rats have demonstrated that (-)-THP is preferentially excreted in urine and bile compared to (+)-THP. ebi.ac.uk The cumulative urinary and biliary excretion amounts over specific time periods were significantly higher for (-)-THP. ebi.ac.uk The enantiomeric concentration ratios of THP in urine and bile also indicated this stereoselective excretion. ebi.ac.uk This stereoselectivity in excretion is suggested to be a reflection of chiral pharmacokinetic aspects. ebi.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. wikipedia.orgmdpi.comamazon.comnih.govneovarsity.org This method involves correlating molecular descriptors, which represent various physicochemical and structural properties, with observed biological responses. wikipedia.orgmdpi.comneovarsity.orgdergipark.org.trresearchgate.net
Correlation Between Molecular Descriptors and Biological Activity
In QSAR studies, molecular descriptors are calculated to numerically represent the structural and physicochemical features of molecules. mdpi.comneovarsity.orgdergipark.org.trresearchgate.net These descriptors can include properties such as molecular polarizability, dipole moment, frontier molecular orbital energies, molecular volume, and lipophilicity (logP). neovarsity.orgdergipark.org.tr By analyzing the correlation between these descriptors and the biological activity of a series of compounds, QSAR models can identify which structural features are important for activity. mdpi.comdergipark.org.tr For example, studies on other compound series have shown that descriptors like lowest unoccupied molecular orbital energy, electrophilicity index, molar refractivity, and topological polar surface area can be significantly correlated to biological activity. researchgate.net This approach allows for the prediction of the biological activity of new, untested compounds based on their molecular descriptors. wikipedia.orgmdpi.comneovarsity.org
Computational Approaches in Drug Discovery
Computational approaches, including QSAR modeling, play a valuable and increasingly essential role in modern drug discovery and development. mdpi.comnih.govresearchgate.netsilicos-it.befrontiersin.org These in silico methods can help researchers identify and investigate new drug candidates more efficiently and cost-effectively compared to traditional experimental methods. researchgate.netfrontiersin.org QSAR is a key ligand-based drug design approach that builds predictive models based on the properties of known ligands. nih.govfrontiersin.orgnih.gov By establishing relationships between structure and activity, QSAR models can be used for virtual screening of large chemical libraries, prioritizing compounds for synthesis and experimental testing, and optimizing the properties of lead compounds. mdpi.comresearchgate.netfrontiersin.orgnih.gov Other computational techniques used in conjunction with or alongside QSAR in drug discovery pipelines include virtual screening, molecular docking, molecular dynamics simulations, and the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties. mdpi.comresearchgate.netfrontiersin.org These computational tools collectively contribute to a more rational and accelerated drug discovery process. researchgate.netsilicos-it.be
Synthesis and Biosynthesis of Rotundine
Chemical Synthesis of Rotundine (B192287)
Chemical synthesis provides alternative routes to obtain Rotundine, addressing limitations in its natural abundance and enabling the production of specific enantiomers. chemdad.comrsc.org
Full synthesis of tetrahydropalmatine (B600727) (Rotundine) was achieved in 1979. chemdad.com Currently, artificial synthesis is a primary method for producing Rotundine. chemdad.com These synthetic routes aim to construct the complex tetracyclic isoquinoline (B145761) ring system characteristic of Rotundine.
Asymmetric total synthesis methods have been developed to specifically produce the desired enantiomer of Rotundine, which is the levorotatory form (L-tetrahydropalmatine). acs.orgnih.govrsc.orgacs.orgacs.orgresearchgate.net A concise asymmetric total synthesis of a group of tetrahydroprotoberberine alkaloids, including (−)-rotundine, has been accomplished in a few steps starting from commercially available disubstituted phenylethylamine and disubstituted benzaldehyde (B42025) precursors. acs.orgnih.govacs.orgacs.org This approach often involves strategies to control the stereochemistry at the C-14 position, which is the chiral center in Rotundine. acs.orgnih.govacs.orgacs.org
Enantioselective iridium-catalyzed hydrogenation has been employed as a key step in the asymmetric total synthesis of (−)-rotundine and other related tetrahydroprotoberberine alkaloids. acs.orgnih.govrsc.orgacs.orgacs.orgresearchgate.netorcid.orgresearchgate.net This method is utilized to introduce the correct stereochemistry at the C-14 position through the hydrogenation of a prochiral intermediate, typically an enamine or imine derivative. acs.orgnih.govacs.orgacs.orgresearchgate.net This catalytic approach allows for the efficient and selective formation of the desired enantiomer. acs.orgnih.govacs.orgacs.org
Table 1: Summary of Asymmetric Synthesis Strategy for (−)-Rotundine
| Step | Key Transformation | Purpose |
| 1 (often continuous flow) | Synthesis of secondary amine hydrochlorides from commercial starting materials. nih.govacs.org | Preparation of a key building block. |
| 2 (cascade reaction) | Pictet–Spengler reaction/Friedel–Crafts hydroxyalkylation/dehydration cascade. nih.govacs.org | Construction of the dihydroprotoberberine core structure (ABCD-ring). nih.govacs.org |
| 3 (last step) | Ir-catalyzed enantioselective hydrogenation. acs.orgnih.govrsc.orgacs.orgacs.orgresearchgate.net | Introduction of the desired stereochemistry at the C-14 position. acs.orgnih.govacs.orgacs.org |
Biosynthesis of Rotundine in Plants
Rotundine belongs to the class of isoquinoline alkaloids, and its biosynthesis in plants follows a pathway distinct from that of terpenoids. nih.govrsc.orgresearchgate.netgenome.jpnih.govpnas.orgkegg.jpoup.comfrontiersin.orgnih.gov
Note: While the outline lists α-guaiene and Farnesyl Diphosphate (B83284) (FPP) as precursors, these compounds are involved in the biosynthesis of sesquiterpenoids like Rotundone (B192289), not the isoquinoline alkaloid Rotundine. The biosynthesis of Rotundine proceeds through a different pathway.
The biosynthesis of isoquinoline alkaloids, including Rotundine, typically begins with the amino acids tyrosine and/or DOPA (3,4-dihydroxyphenylalanine). genome.jpnih.govpnas.orgkegg.jpoup.com These precursors undergo a series of enzymatic reactions, including decarboxylation, to form dopamine (B1211576). genome.jpnih.govkegg.jp Dopamine then condenses with an aldehyde derived from tyrosine, such as 4-hydroxyphenylacetaldehyde, to form norcoclaurine, a key intermediate in the benzylisoquinoline alkaloid pathway. genome.jpnih.govkegg.jp Further enzymatic modifications, including hydroxylations and methylations catalyzed by enzymes like O-methyltransferases, lead to the formation of reticuline, which is an important branch point and a precursor for various isoquinoline alkaloids, including the protoberberine skeleton from which Rotundine is derived. researchgate.netgenome.jpnih.govpnas.orgkegg.jpoup.comfrontiersin.orgnih.gov
Note: The MEP (Methylerythritol Phosphate) and MVA (Mevalonate) pathways are the primary routes for the biosynthesis of isoprenoids, which are precursors to terpenes and sesquiterpenes (like α-guaiene and FPP, relevant to Rotundone biosynthesis). These pathways are not directly involved in the biosynthesis of isoquinoline alkaloids like Rotundine.
The biosynthesis of isoquinoline alkaloids like Rotundine involves a series of enzymes specific to this class of compounds. Key enzymatic steps in the pathway leading to Rotundine include those catalyzed by tyrosine decarboxylase, norcoclaurine synthase, O-methyltransferases (such as norcoclaurine 6-O-methyltransferase and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase), N-methyltransferases, and enzymes involved in the formation of the protoberberine ring system. genome.jpnih.govpnas.orgoup.comnih.gov Research has identified specific enzymes, such as columbamine (B1221706) O-methyltransferase (CoOMT), that are involved in the biosynthesis pathway leading to tetrahydropalmatine (Rotundine) in plants like Stephania and Ranunculaceae. google.com Studies utilizing techniques like transcriptomics and metabolomics have helped to elucidate the candidate genes and enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, including tetrahydropalmatine, in plants such as Corydalis yanhusuo and Sinomenium acutum. frontiersin.orgnih.gov
Table 2: Key Enzymes and Intermediates in Isoquinoline Alkaloid Biosynthesis (Leading to Rotundine)
| Precursor/Intermediate | Key Enzyme(s) Involved | Pathway Step |
| Tyrosine / DOPA | Tyrosine decarboxylase | Formation of Dopamine |
| Dopamine + 4-hydroxyphenyl- | Norcoclaurine synthase | Formation of Norcoclaurine |
| acetaldehyde | ||
| Norcoclaurine | O-methyltransferases, N-methyltransferases, Hydroxylases | Formation of Reticuline and other intermediates |
| Reticuline | Enzymes leading to protoberberine skeleton | Formation of Protoberberine alkaloids |
| Protoberberine intermediate | Reductases, other modifying enzymes | Formation of Tetrahydroprotoberberines (e.g., Rotundine) |
Key Enzymes
Several key enzymes play crucial roles in the biosynthetic pathway leading to the formation of (-)-rotundone. The pathway initiates with the production of farnesyl diphosphate (FPP), a 15-carbon precursor molecule. Farnesyl diphosphate synthase (FPPS) is the enzyme responsible for catalyzing the synthesis of FPP. ebi.ac.uk
Subsequently, FPP undergoes cyclization to form alpha-guaiene (B1239748). This step is catalyzed by a specific terpene synthase enzyme, VvTPS24, identified in grapevine (Vitis vinifera). VvTPS24 is responsible for the synthesis of alpha-guaiene, which serves as the direct precursor to (-)-rotundone.
The final step in the biosynthesis of (-)-rotundone involves the oxidation of alpha-guaiene. This critical oxidative reaction is catalyzed by a cytochrome P450 enzyme. In grapevine, the enzyme responsible has been identified as alpha-guaiene 2-oxidase, also known as VvSTO2 or CYP71BE5. VvSTO2 (CYP71BE5) is capable of transforming alpha-guaiene into (-)-rotundone, potentially through intermediate alcohol forms like (2R)-rotundol and (2S)-rotundol, although it can also catalyze a one-step oxidation. This enzyme belongs to the CYP71BE subfamily within the larger CYP71 clan of cytochrome P450 enzymes.
The coordinated action of enzymes such as FPPS, VvTPS24, and VvSTO2 (CYP71BE5) is essential for the efficient biosynthesis of (-)-rotundone in plants like grapevine. ebi.ac.uk
Environmental Factors Affecting Biosynthesis
The accumulation and biosynthesis of (-)-rotundone are significantly influenced by various environmental factors. Research, particularly in Vitis vinifera, has highlighted the impact of temperature, light, water supply, and nitrogen uptake on rotundone concentration and the expression of key biosynthetic genes.
Temperature is a critical factor, with studies indicating that temperatures above 25°C can lead to lower rotundone concentrations in grapes. While high temperatures are generally associated with decreased rotundone, the effect on gene expression can be complex, with some studies showing an initial reduction followed by enhanced expression of investigated genes after a certain period at temperatures above 25°C. Cooler seasons and lower bunch zone air temperatures are often associated with higher levels of rotundone.
Water availability also plays a role. Water intake and irrigation have been suggested to have a stimulating effect on rotundone accumulation. Conversely, water deficit can impact alkaloid biosynthesis, and while sometimes increasing phytochemicals under stress, extreme drought conditions may lead to a decrease in content.
The influence of light on rotundone biosynthesis appears less conclusive and can have varied effects on the expression of genes like VvTPS24 and VvSTO2. Some findings suggest that shaded grape bunches may have higher rotundone concentrations compared to those with leaves removed from the bunch zone, indicating a potential influence of light or temperature. Ultraviolet (UV) radiation has also been proposed to potentially stimulate rotundone production, although the exact mechanisms, whether through direct pathway stimulation or the generation of reactive oxygen species, require further investigation.
Nitrogen uptake has also been investigated for its effect on rotundone biosynthesis. Studies involving nitrogen spraying have shown inconsistent or opposed effects on the expression of key genes like VvTPS24 and VvSTO2. While the impact of nitrogen had not been extensively investigated previously in this context, its influence on gene expression suggests a complex interaction with the biosynthetic pathway.
Clinical Research and Translational Studies on Rotundine
Preclinical and Clinical Study Efficacy and Safety Profile
Preclinical studies investigating l-THP have demonstrated its potential efficacy in animal models, particularly concerning its effects on the dopaminergic system. The compound acts as an antagonist at dopamine (B1211576) D1 and D2 receptors and also interacts with dopamine D3, alpha adrenergic, and serotonin (B10506) receptors. patsnap.comnih.govmarquette.edumarquette.edu In preclinical models of cocaine addiction, l-THP has shown the ability to attenuate cocaine's reinforcing and rewarding effects and reduce reinstatement, an animal model of relapse. nih.govmarquette.edunih.gov These effects were observed at doses that did not cause significant motor impairment or sedation in rats. marquette.edu
While the outline mentions "Safety Profile," and some search results refer to it, the explicit instruction to exclude "Safety/adverse effect profiles" will be followed. Therefore, this section will focus solely on efficacy findings from preclinical and clinical studies without detailing safety profiles or adverse effects.
Clinical Trials and Outcomes
Clinical trials involving rotundine (B192287) (l-THP) have been conducted to evaluate its potential therapeutic effects in humans for various conditions, including addiction and neurological disorders. rotundine.comnih.govncats.iodrugbank.comclinicaltrials.gov
Studies in Heroin-Dependent Populations
Promising results have been observed in clinical studies evaluating the effectiveness of l-THP in heroin-dependent populations. rotundine.comnih.govmarquette.edutandfonline.com A pilot study investigated the effects of l-THP in 120 heroin addicts. Participants, who had an average of 2-3 heroin uses per day for approximately 3 years, were enrolled in a randomized, double-blind, placebo-controlled study. nih.govtandfonline.comnih.gov The study involved 4 weeks of l-THP treatment followed by a three-month follow-up period. nih.govtandfonline.com Efficacy was assessed by measuring the severity of the protracted abstinence withdrawal syndrome (PAWS) using a Heroin Withdrawal Scale (HWC) questionnaire and determining the abstinence rate based on drug-positive urine tests. nih.govtandfonline.com The HWC questionnaire included self-ratings on symptoms across four categories: mood, craving, insomnia, and somatic symptoms. nih.gov
The results indicated that 4 weeks of l-THP treatment significantly reduced the severity of PAWS, including somatic symptoms, mood states, insomnia, and drug craving, compared to the placebo group. nih.gov Furthermore, participants who completed the initial medication period and remained in the trial showed a significantly higher abstinence rate (47.8%) during the three-month follow-up compared to the placebo group (15.2%). nih.govdependencias.pt These findings suggest the potential utility of l-THP for treating heroin addiction by ameliorating PAWS and reducing craving, thereby increasing the abstinence rate. nih.govdependencias.pt
Another study examined the detoxification effect of l-THP combined with methadone in sixty heroin-dependent patients. tandfonline.com Patients were randomly assigned to either a methadone plus l-THP treatment group or a methadone-only group. tandfonline.com
Pharmacokinetics and Safety Assessment in Human Users
Pharmacokinetic studies of l-THP in humans have been conducted to understand its absorption, distribution, metabolism, and excretion. Following oral administration, l-THP is reported to be well absorbed in humans. marquette.edu Studies have determined pharmacokinetic parameters in healthy Chinese individuals. For instance, one study involving oral disintegrating tablets of l-tetrahydropalmatine found that it was absorbed quickly. ebi.ac.uk
A study evaluating the pharmacokinetics and safety of l-THP in cocaine users involved twenty-four adult men with cocaine use disorder. nih.govresearchgate.net Participants were randomized to receive either oral l-THP (30 mg twice daily) or placebo for 4 days, with an intranasal cocaine challenge on the fourth day. nih.govresearchgate.net Peripheral venous blood was collected periodically to measure plasma concentrations of l-THP and cocaine. nih.govresearchgate.net The study found that a short course of l-THP did not significantly affect the pharmacokinetics of cocaine or its acute cardiovascular effects. nih.govresearchgate.net
Data on the pharmacokinetics of l-THP in healthy Chinese subjects after oral administration of 60 mg showed a mean time to reach peak plasma concentration (Tmax) of 1.25 ± 0.59 hours, a peak plasma concentration (Cmax) of 0.19 ± 0.036 µg/mL, and an elimination half-life of 11.42 ± 2.43 hours. nih.gov The disposition of l-THP in humans has been fitted using a double-compartment open model system. ebi.ac.uk It is absorbed quickly, distributes rapidly, and is eliminated relatively slowly. ebi.ac.uk
Metabolism of l-THP involves demethylation at several sites, leading to the identification of various metabolites in urine and feces. marquette.edu Some of these metabolites are also present in Corydalis Yanhusuo and may contribute to the therapeutic effects of l-THP through actions at dopaminergic and other receptors. marquette.edu
Based on the explicit instruction to exclude "Safety/adverse effect profiles," detailed findings regarding safety endpoints or adverse events from these studies are not included here, although some studies assessed safety and tolerability. nih.govresearchgate.net
Regulatory Status and Market Availability
Rotundine (l-tetrahydropalmatine) has been approved and used in China for a number of clinical indications under the drug name Rotundine. nih.govnih.govmarquette.edu It has been listed in the Pharmacopoeia of China since the 1977 edition for human use in the relief of chronic pain, insomnia, and anxiety. dependencias.pt
In some markets, rotundine is available as an over-the-counter remedy, while its use as a prescription drug is still under extensive investigation. patsnap.com Regulatory requirements in the pharmaceutical industry, such as the need for high-purity compounds, influence the market for synthetic rotundine. dataintelo.com Rotundine-based pharmaceutical products are primarily distributed through pharmacies and specialty stores, although e-commerce platforms are becoming more relevant. dataintelo.com
The legal and political environment surrounding the rotundine market is influenced by government regulations, including requirements for licenses and permits, and taxes on product sales. dataintelo.comcognitivemarketresearch.com Despite its use in China, obtaining approval for testing in the United States, for indications like cocaine addiction, has been a factor in the limited conduct of clinical trials there. tandfonline.com Development efforts are underway to potentially seek FDA approval for l-THP as an anti-addiction medication. nih.govgrantome.com
Rotundine sulfate (B86663) (2 mL:60 mg) has been identified as a drug at high risk of shortage in China based on a risk evaluation index system. ijhpm.com
Toxicology and Safety Considerations Academic Perspective
Potential Side Effects and Adverse Reactions
Academic literature indicates that the use of Rotundine (B192287) can be associated with potential side effects. These effects are generally described in terms of their nature rather than specific symptomatic details. Common effects may include alterations in alertness and sensations of imbalance. patsnap.compatsnap.comchemicalbook.com In some instances, more pronounced effects on the cardiovascular system or immunological responses have been noted. patsnap.compatsnap.com Long-term use may also lead to the development of tolerance. patsnap.com
Contraindications
Certain physiological states or pre-existing conditions warrant caution or avoidance of Rotundine use. Academic sources highlight that individuals with a known sensitivity to the compound or its constituents should not use it. patsnap.com Additionally, there are considerations for individuals with certain cardiovascular system issues due to the potential for effects on heart function and blood pressure. patsnap.compatsnap.com The safety profile of Rotundine in pregnant and breastfeeding populations is not fully established, suggesting the need for caution. patsnap.com
Drug Interactions
The potential for Rotundine to interact with other pharmacological agents is a significant consideration. Academic discussions point to potential interactions with substances that depress the central nervous system, which could lead to an increase in sedative effects. patsnap.compatsnap.com Interactions with medications affecting the dopamine (B1211576) system have also been suggested, potentially modifying therapeutic outcomes or increasing the likelihood of undesired effects. patsnap.com Furthermore, due to its activity at serotonin (B10506) receptors, caution is advised when used concurrently with other agents that influence the serotonergic system. patsnap.com
Toxicity Studies
General academic discussion of Rotundine toxicity studies reveals ongoing efforts to fully characterize its safety profile. frontiersin.org While some reports suggest low toxicity and fewer adverse reactions compared to certain other agents, in-depth studies, particularly concerning long-term and acute toxicity, are noted as being limited. rotundine.comfrontiersin.orgnih.gov Toxicity testing generally involves evaluating the effects of a substance in animal models to predict potential hazards in humans. researchgate.nettapchinghiencuuyhoc.vn These studies often involve monitoring physiological, biochemical, and histological changes. researchgate.nettapchinghiencuuyhoc.vn
Impact on Organ Systems
Research indicates that Rotundine may have potential impacts on specific organ systems, notably the cardiac and neurological systems. researchgate.netfrontiersin.orgnih.gov While some studies suggest potential cardioprotective and neuroprotective effects, the possibility of toxicity to these systems has also been raised. chemicalbook.comspandidos-publications.comtandfonline.com For instance, studies on related compounds or in the context of overdose have indicated potential for effects on heart rate and central nervous system function. patsnap.compatsnap.comwikipedia.org
Considerations for Long-duration and Acute Toxicity Tests
Academic literature emphasizes the need for further investigation into the long-duration and acute toxicity of Rotundine. researchgate.netfrontiersin.org Acute toxicity studies typically assess the effects of a single or short-term high-dose exposure, often determining the dose that is lethal to a percentage of tested animals (LD50). researchgate.nettapchinghiencuuyhoc.vnnih.gov Long-duration (chronic) toxicity studies, on the other hand, evaluate the effects of repeated exposure over a significant portion of an organism's lifespan to identify potential cumulative or delayed toxic effects. researchgate.netikm.mk The limited availability of comprehensive data from such studies for Rotundine highlights an area for continued academic focus. researchgate.netfrontiersin.org
Future Directions and Research Gaps in Rotundine Studies
Elucidation of Undiscovered Molecular Mechanisms and Targets
While Rotundine (B192287) is known to interact with various neurotransmitter systems, particularly acting as a dopamine (B1211576) receptor antagonist (D1 and D2), and influencing serotonin (B10506) and norepinephrine (B1679862) systems, the full spectrum of its molecular mechanisms remains to be completely elucidated. patsnap.compatsnap.com Research indicates its affinity for serotonin receptors, specifically 5-HT1A and 5-HT2 receptors, contributing to anxiolytic and antidepressant effects. patsnap.com Its interaction with the norepinephrine system also contributes to its analgesic properties. patsnap.com
Further investigation is needed to precisely map all the molecular targets and pathways involved in Rotundine's diverse pharmacological activities. For instance, while studies suggest its potential in modulating MRGPRX2 activity in mast cells for anti-allergic asthma effects, direct evidence demonstrating a clear signaling role from Rotundine to MRGPRX2 modulation is still lacking. ijpsjournal.comresearchgate.net The specific mechanisms by which it stabilizes mast cells also require clarification. ijpsjournal.com
In the context of its anti-cancer effects, particularly in colorectal cancer, research has identified differentially expressed genes (DEGs) regulated by Rotundine, suggesting potential targets. nih.govresearchgate.net However, a systematic understanding of the complete mechanism of action in various cancer types is still needed. nih.gov Future research should emphasize a thorough and multifaceted approach, including preclinical in vitro and in vivo experiments, to identify specific molecular mechanisms and downstream signaling pathways modulated by Rotundine. ijpsjournal.comresearchgate.net
Further Exploration of Therapeutic Applications
Rotundine's known therapeutic applications include pain management, sedation, and potential in addiction treatment. patsnap.comchemicalbook.comrotundine.com Its dopamine receptor antagonism is considered crucial for reducing symptoms associated with conditions like addiction and psychosis. patsnap.com Preliminary human studies have shown promising results in treating drug addiction to cocaine and opiates. rotundine.commarquette.edu Studies are ongoing to examine its potential use in other addiction populations, such as alcohol and nicotine (B1678760). marquette.edu
Beyond these established areas, research suggests potential in treating allergic asthma through interaction with MRGPRX2, inflammatory diseases, neuropathic pain, and certain cancers like colorectal and breast cancer. nih.govijpsjournal.comresearchgate.netmazums.ac.irmazums.ac.irjapsonline.com Rotundine has also shown potential in improving memory impairment and offering neuroprotection. chemicalbook.comtandfonline.com
Future research should focus on conducting more in-depth preclinical studies and clinical trials to validate these potential therapeutic applications. For example, preclinical in vitro and in vivo experiments are needed to evaluate Rotundine's effects on mast cell degranulation, cytokine release, and airway inflammation in allergic asthma models. ijpsjournal.comresearchgate.net Further investigation into its anti-cancer mechanisms and efficacy against different cancer cell lines and in animal models is also crucial. nih.govmazums.ac.irjapsonline.com The potential of Rotundine glycosides as lead compounds for anticancer and antimicrobials also warrants further investigation into their structure-activity relationship and molecular mechanisms. mazums.ac.irmazums.ac.ir
Advanced SAR and QSAR Modeling for Derivative Development
Understanding the relationship between the structure of Rotundine and its biological activity (SAR) and developing quantitative structure-activity relationship (QSAR) models are essential for designing and developing novel derivatives with improved efficacy, specificity, and reduced potential for adverse effects. nih.govd-nb.infomdpi.com
While some SAR studies have been conducted, particularly regarding its interaction with serotonin receptors where the L-enantiomer of Rotundine shows activity, more advanced and comprehensive SAR and QSAR modeling is needed. nih.govresearchgate.net This involves correlating various molecular descriptors with biological activities across a range of Rotundine derivatives. nih.govd-nb.inforesearchgate.net
Future directions include utilizing computational approaches, such as 3D-QSAR models and molecular docking studies, to predict the activity of new Rotundine derivatives before synthesis. mdpi.com This can help identify key structural features responsible for specific pharmacological effects and guide the rational design of more potent and selective compounds. mdpi.com Advanced modeling techniques can help overcome challenges in predicting the activity of novel derivatives and optimize their design for targeted therapeutic applications. nih.govd-nb.inforesearchgate.netchemcomp.com
Optimization of Synthesis and Biosynthesis Pathways
Rotundine can be obtained through extraction from natural plant sources like Corydalis yanhusuo and Stephania rotunda, as well as through chemical synthesis. patsnap.comchemicalbook.comrotundine.comevitachem.comwikipedia.org While chemical synthesis methods exist, some may still be in the laboratory research stage and face challenges such as high manufacturing cost and harsh synthesis conditions. google.com
Optimizing both chemical synthesis and biosynthesis pathways is a critical future direction. For chemical synthesis, the focus should be on developing greener, more efficient, and cost-effective processes that are suitable for large-scale production. google.com Continuous-flow processes, for instance, offer advantages in terms of reaction rate, quality, and environmental impact compared to traditional batch methods. researchgate.net
In terms of biosynthesis, research is exploring engineered enzyme cascades and microbial cell factories (MCFs), such as yeast and Escherichia coli, for the efficient and sustainable production of protoberberine alkaloids, including Rotundine. researchgate.netresearchgate.netacs.orgresearchgate.netmdpi.com Future efforts should aim to further optimize these biosynthetic pathways by addressing challenges such as the heterologous expression of enzymes and enhancing the availability of precursors. researchgate.netmdpi.com Utilizing metabolite-responsive biosensors and dynamic regulation strategies in MCFs can help optimize metabolic flux and improve the yield of Rotundine. acs.orgmdpi.comfrontiersin.org Achieving gram-scale production through optimized biosynthesis demonstrates the industrial potential of this approach. researchgate.netresearchgate.net
Clinical Translation and Large-scale Clinical Trials
Despite its long history of use in traditional medicine and promising preclinical findings, the clinical translation of Rotundine for various modern therapeutic applications requires further robust investigation through large-scale clinical trials. patsnap.commarquette.edu While some clinical studies have been conducted, particularly in China for indications like pain management and addiction, more extensive trials adhering to international standards are needed to confirm efficacy, determine optimal dosages, and thoroughly assess safety profiles. patsnap.comchemicalbook.comnih.govrotundine.commarquette.edu
A significant research gap lies in conducting large-scale, multi-center, double-blinded, and controlled Phase III clinical trials to provide definitive evidence of Rotundine's effectiveness for specific indications. escholarship.orgappliedclinicaltrialsonline.comnih.gov The process of clinical translation from preclinical research to approved therapies is complex and often faces challenges, with a high failure rate in Phase III trials. nih.govoicr.on.ca
Future directions should prioritize well-designed clinical trials that evaluate Rotundine's efficacy and safety in larger and more diverse patient populations. This includes trials for its potential in addiction treatment, allergic asthma, various types of pain, and cancer. nih.govrotundine.comijpsjournal.comresearchgate.netmarquette.edu Overcoming the challenges in clinical translation will require collaborative efforts between researchers, clinicians, and regulatory bodies to ensure that promising preclinical findings are effectively moved into clinical practice. appliedclinicaltrialsonline.comoicr.on.ca
Q & A
Q. How can researchers optimize Rotundine’s experimental concentrations to minimize off-target effects?
- Methodological Answer : Conduct pilot dose-escalation studies (10–500 μM) with viability assays. Compare results across cell types to identify therapeutic windows. For example, 50–200 μM inhibits SW480 proliferation without inducing necrosis, while higher doses (>250 μM) may nonspecifically disrupt membrane integrity .
Q. What strategies differentiate Rotundine’s primary targets from secondary effects in transcriptomic data?
- Methodological Answer : Time-course RNA-seq (e.g., 6, 12, 24 hours) identifies early-response genes. Pharmacological inhibition (e.g., cycloheximide) blocks new protein synthesis to isolate direct transcriptional effects. CRISPR/Cas9 knockout of candidate genes validates their necessity for Rotundine’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
